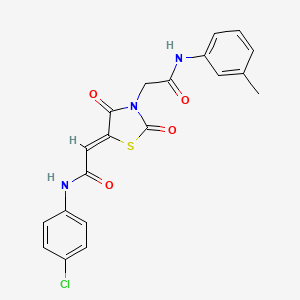![molecular formula C18H18N4O B2685214 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline CAS No. 2415470-06-1](/img/structure/B2685214.png)
2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a member of the quinoxaline family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline involves the inhibition of several kinases. It has been found to inhibit the activity of c-Src, Lyn, and Fyn, which are involved in several cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline can potentially disrupt the signaling pathways that are involved in the development and progression of several diseases.
Biochemical and Physiological Effects:
2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline has been found to exhibit potent inhibitory activity against several kinases, which can potentially disrupt the signaling pathways that are involved in the development and progression of several diseases. It has also been found to exhibit low toxicity in vitro, which makes it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline is its potent inhibitory activity against several kinases, which makes it a potential candidate for the treatment of several diseases. However, one of the limitations is its complex synthesis method, which can make it difficult to produce large quantities for further research.
Future Directions
There are several future directions for the research on 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline. One of the potential directions is to further explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another potential direction is to explore its potential as a tool for studying the role of kinases in cellular processes. Additionally, further research is needed to optimize the synthesis method and improve the yield of 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline.
Synthesis Methods
The synthesis of 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline is a complex process that involves several steps. It starts with the reaction of 2-chloro-3-nitropyridine with 1-(2-bromoethyl)pyrrolidine, followed by the reduction of the resulting nitro compound with palladium on carbon. The final step involves the reaction of the resulting amine with 2,3-dichloroquinoxaline to yield 2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline.
Scientific Research Applications
2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent inhibitory activity against several kinases, including c-Src, Lyn, and Fyn. This makes it a potential candidate for the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-6-16-15(5-1)20-11-17(21-16)22-10-8-14(12-22)13-23-18-7-3-4-9-19-18/h1-7,9,11,14H,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGOKDIDEIZCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=N2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685135.png)
![N-(6,7-Dihydro-5H-cyclopenta[c]pyridin-6-yl)prop-2-enamide](/img/structure/B2685136.png)

![2-(3-methylphenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2685139.png)
![3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2685143.png)




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2685148.png)
![N-(2,4-difluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685149.png)
![2-Fluorospiro[2.3]hexan-5-amine;hydrochloride](/img/structure/B2685151.png)
